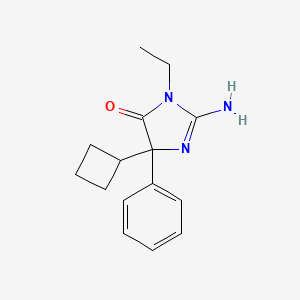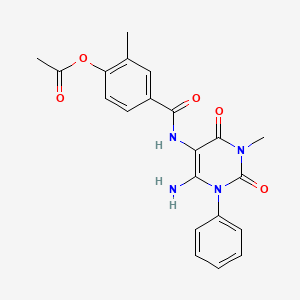
4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidinyl core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidinyl core, followed by the introduction of the amino and phenyl groups. The final step involves the acetylation of the phenyl group to form the acetate ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrahydropyrimidinyl core can bind to enzymes and receptors, modulating their activity. The amino and phenyl groups can enhance the compound’s binding affinity and specificity. The acetate ester can improve the compound’s solubility and stability.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidinyl derivatives with different substituents. Compared to these compounds, 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate may have unique properties due to its specific combination of functional groups. This uniqueness can result in different biological activities and applications.
Properties
CAS No. |
301206-02-0 |
|---|---|
Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C21H20N4O5/c1-12-11-14(9-10-16(12)30-13(2)26)19(27)23-17-18(22)25(15-7-5-4-6-8-15)21(29)24(3)20(17)28/h4-11H,22H2,1-3H3,(H,23,27) |
InChI Key |
WOBLXEYNHHCYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


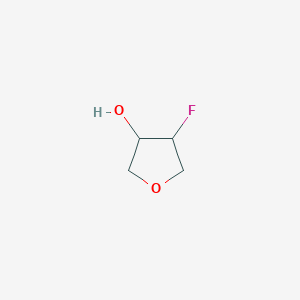
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
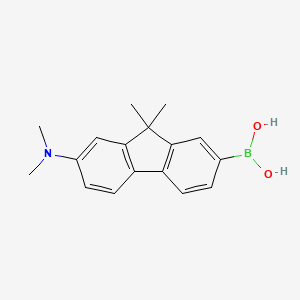
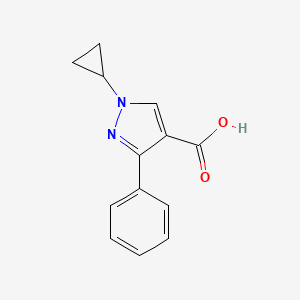


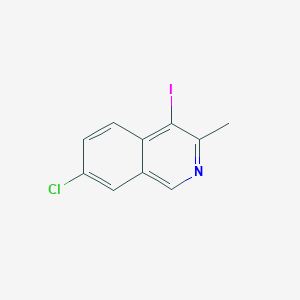
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
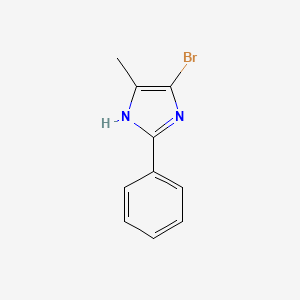
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
